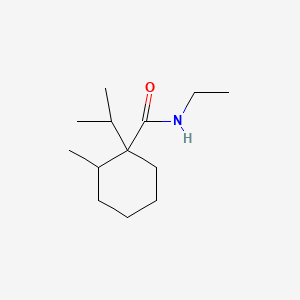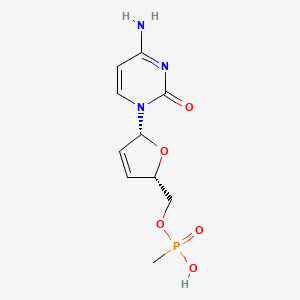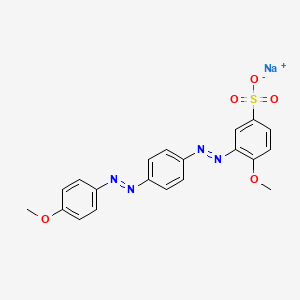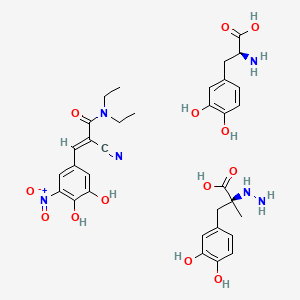
Stalevo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stalevo is a pharmaceutical compound used in the treatment of Parkinson’s disease. It is a combination of three active ingredients: carbidopa, levodopa, and entacapone. Carbidopa is an inhibitor of aromatic amino acid decarboxylation, levodopa is an aromatic amino acid, and entacapone is an inhibitor of catechol-O-methyltransferase (COMT). This combination helps to manage the symptoms of Parkinson’s disease by increasing the levels of dopamine in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbidopa: Carbidopa is synthesized through a multi-step process that involves the reaction of hydrazine with an ester of 3,4-dihydroxyphenylalanine (DOPA) to form the hydrazone, which is then reduced to carbidopa.
Levodopa: Levodopa is produced by the hydroxylation of L-tyrosine using tyrosinase or by the fermentation of L-tyrosine using specific strains of bacteria.
Entacapone: Entacapone is synthesized through a series of chemical reactions starting from 3,4-dihydroxy-5-nitrobenzaldehyde, which is then converted to the corresponding nitro-catechol compound through nitration and reduction reactions.
Industrial Production Methods
The industrial production of Stalevo involves the combination of carbidopa, levodopa, and entacapone in specific ratios to form tablets. The process includes mixing the active ingredients with excipients, followed by granulation, compression, and coating to produce the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Levodopa undergoes oxidation to form dopamine.
Reduction: Entacapone can be reduced to its corresponding amine.
Substitution: Carbidopa can undergo substitution reactions at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Levodopa is oxidized using enzymes such as tyrosinase.
Reduction: Entacapone is reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Carbidopa undergoes substitution reactions using hydrazine derivatives under acidic conditions.
Major Products
Dopamine: Formed from the oxidation of levodopa.
Amines: Formed from the reduction of entacapone.
Substituted Hydrazines: Formed from the substitution reactions of carbidopa.
Scientific Research Applications
Stalevo has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used to treat Parkinson’s disease by increasing dopamine levels in the brain, thereby alleviating symptoms such as tremors, rigidity, and bradykinesia. In chemistry, the individual components of this compound are studied for their unique chemical properties and reactions. In biology, research focuses on the metabolic pathways and mechanisms of action of the active ingredients .
Mechanism of Action
Stalevo works by increasing the levels of dopamine in the brain. Levodopa is converted to dopamine in the brain, which helps to alleviate the symptoms of Parkinson’s disease. Carbidopa inhibits the decarboxylation of levodopa in the periphery, allowing more levodopa to reach the brain. Entacapone inhibits the COMT enzyme, which breaks down dopamine, thereby increasing the availability of dopamine in the brain .
Comparison with Similar Compounds
Stalevo is unique in its combination of carbidopa, levodopa, and entacapone. Similar compounds include:
Sinemet: A combination of carbidopa and levodopa, but without entacapone.
Carbidopa/Levodopa: Available in various formulations but lacks the COMT inhibition provided by entacapone.
The inclusion of entacapone in this compound provides an additional mechanism to increase dopamine levels, making it more effective in managing the symptoms of Parkinson’s disease compared to other combinations .
Properties
CAS No. |
745835-09-0 |
|---|---|
Molecular Formula |
C33H40N6O13 |
Molecular Weight |
728.7 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid;(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide;(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid |
InChI |
InChI=1S/C14H15N3O5.C10H14N2O4.C9H11NO4/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9;1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h5-7,18-19H,3-4H2,1-2H3;2-4,12-14H,5,11H2,1H3,(H,15,16);1-2,4,6,11-12H,3,10H2,(H,13,14)/b10-5+;;/t;10-;6-/m.00/s1 |
InChI Key |
OTVUCEMFRGJEMR-FTXVUGNJSA-N |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N.C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N.CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.C1=CC(=C(C=C1CC(C(=O)O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


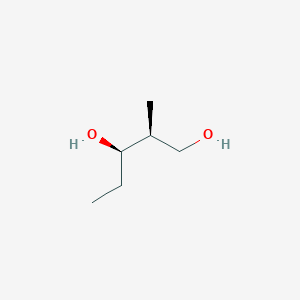
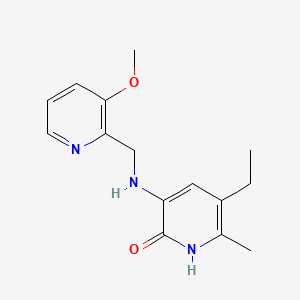
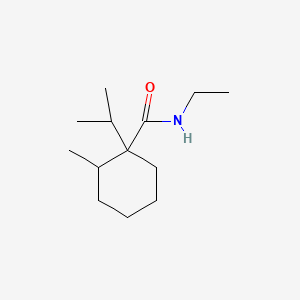
![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-](/img/structure/B12782763.png)
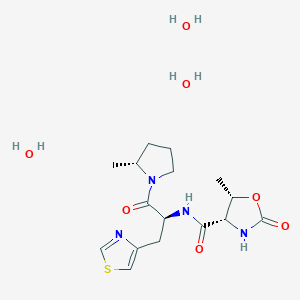
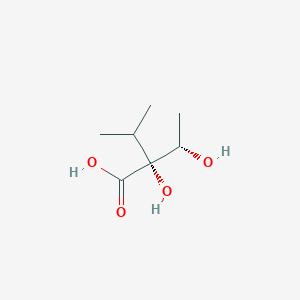
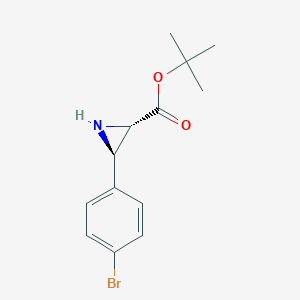
![4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine](/img/structure/B12782784.png)
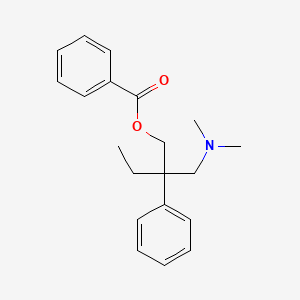

![[2-[[2,2-Bis(hydroxymethyl)-3-pentanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12782790.png)
